

The Discovery and Isolation of Ginnalin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ginnalin A**
Cat. No.: **B1230852**

[Get Quote](#)

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **Ginnalin A**, a bioactive polyphenolic compound found in various *Acer* species. This document details the historical context of its discovery, outlines established experimental protocols for its extraction and purification, and presents its physicochemical and biological properties in a structured format. Special emphasis is placed on its anticancer and antioxidant activities, including the elucidation of its interaction with the Nrf2 signaling pathway. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of **Ginnalin A**.

Introduction: The Emergence of a Promising Phytochemical

Ginnalin A, also known as acertannin, is a hydrolyzable tannin belonging to the gallotannin class. Its chemical structure is characterized by a 1,5-anhydro-D-glucitol core with two galloyl groups attached at the 2- and 6-positions.^[1] First isolated from the leaves of the Amur maple (*Acer ginnala*), **Ginnalin A** has since been identified in other maple species, including the red maple (*Acer rubrum*) and the Tatarian maple (*Acer tataricum*).^{[2][3]}

This compound has garnered significant scientific interest due to its diverse biological activities, which include potent antioxidant, anticancer, and anti-inflammatory properties.[\[2\]](#)[\[4\]](#) This guide delves into the technical aspects of **Ginnalin A** research, providing detailed methodologies and quantitative data to facilitate further investigation and drug development efforts.

Discovery and Structural Elucidation

The initial discovery of **Ginnalin A**, then named acertannin, was made by Perkin and Uyeda from the leaves of *Acer ginnala*.[\[3\]](#) Subsequent research led to the full elucidation of its structure as 2,6-di-O-galloyl-1,5-anhydro-D-glucitol.[\[5\]](#) The structural confirmation was achieved through comprehensive spectroscopic analysis, primarily utilizing two-dimensional Nuclear Magnetic Resonance (NMR) techniques and mass spectrometry.[\[1\]](#)[\[6\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **Ginnalin A** is presented in the table below.

Property	Value
Molecular Formula	$C_{20}H_{20}O_{13}$
Molecular Weight	468.37 g/mol
Exact Mass	468.09039069
Appearance	Crystalline solid
CAS Number	76746-56-0

Spectroscopic Data

The structural identity of **Ginnalin A** is definitively confirmed by its characteristic spectroscopic data.

Table 1: 1H and ^{13}C NMR Chemical Shifts for **Ginnalin A** (in CD_3OD)

Position	¹ H Chemical Shift (δ , ppm)	¹³ C Chemical Shift (δ , ppm)
Glucitol Core		
1	3.01 (t, $J=11.1$ Hz, H-1b), 3.28 (m, H-1a)	69.89
2	3.71 (m)	70.39
3	3.28 (m)	78.28
4	3.11 (m)	69.99
5	3.11 (m)	78.65
6	4.13 (dd, $J=4.5, 11.7$ Hz, H-6b), 4.39 (br d, $J=11.7$ Hz, H-6a)	64.40
Galloyl Group 1		
2', 6'	6.93 (s)	108.98
1'	119.85	
4'	138.66	
3', 5'	145.73	
7' (C=O)	166.30	
Galloyl Group 2		
2", 6"	7.06 (s)	109.02
1"	120.59	
4"	138.15	
3", 5"	144.95	
7" (C=O)	169.00	

Data compiled from multiple sources.[4][5]

Mass Spectrometry Data: The mass spectrum of **Ginnalin A** shows a molecular ion peak corresponding to its chemical formula. High-resolution mass spectrometry has detected a peak at m/z 469.0971 [M+H]⁺.[\[7\]](#)

Experimental Protocols: From Plant to Pure Compound

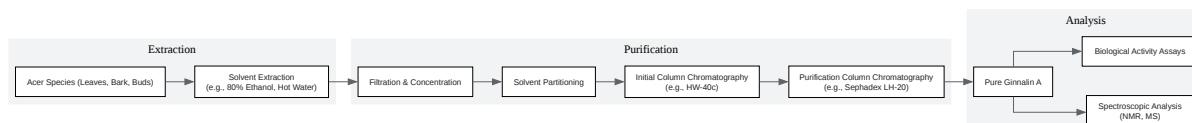
The isolation and purification of **Ginnalin A** from Acer species involve a multi-step process. The following protocols are based on established methodologies.

Extraction from *Acer tataricum* subsp. *ginnala* Leaves

This protocol is adapted from a method used for isolating **Ginnalin A** for bioactivity studies.[\[8\]](#)

- Maceration: Air-dried and powdered leaves of *Acer tataricum* subsp. *ginnala* are extracted with 80% aqueous ethanol at room temperature.
- Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is successively partitioned with petroleum ether, chloroform, ethyl acetate, and n-butanol to separate compounds based on polarity.
- Column Chromatography (Initial Separation): The n-butanol fraction, which is enriched with **Ginnalin A**, is subjected to column chromatography on a HW-40c column. Elution is performed with a step-wise gradient of water-methanol.
- Column Chromatography (Purification): The fraction containing **Ginnalin A** is further purified by repeated chromatography on a Sephadex LH-20 column, eluting with a water-methanol gradient.
- Identification: The purified **Ginnalin A** is identified by comparing its NMR and mass spectral data with literature values.

Hot Water Extraction from *Acer rubrum* Buds


This method is suitable for obtaining extracts enriched in **Ginnalin A** for antioxidant studies.[\[4\]](#)

- Extraction: Dried buds of *Acer rubrum* are extracted with hot water.
- Filtration: The resulting aqueous extract is filtered to remove solid plant material.
- Analysis: The extract can be directly used for bioassays or further purified using chromatographic techniques as described above.

Extraction from *Acer ginnala* Bark

A general method for obtaining extracts from the bark is as follows.^[9]

- Preparation: Dried and pulverized bark of *Acer ginnala* is used.
- Reflux Extraction: The powdered bark is extracted by boiling in distilled water for 2 hours using a reflux extractor.
- Filtration and Evaporation: The extract is filtered and then evaporated under vacuum.
- Lyophilization: The concentrated extract is freeze-dried to obtain a powdered extract.

[Click to download full resolution via product page](#)

Figure 1: Generalized experimental workflow for the isolation and analysis of **Ginnalin A**.

Biological Activities and Quantitative Data

Ginnalin A exhibits a range of biological activities, with its anticancer and antioxidant properties being the most extensively studied.

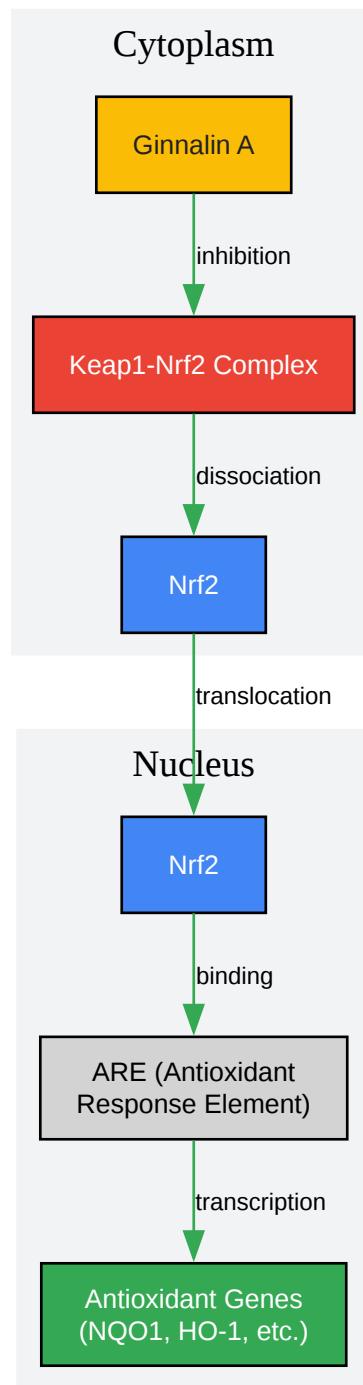
Anticancer Activity

Ginnalin A has demonstrated significant antiproliferative effects against various cancer cell lines. The table below summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 2: IC₅₀ Values of **Ginnalin A** against Various Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μM)	Exposure Time (h)
HCT116	Colon Cancer	24.8	48
SW480	Colon Cancer	22.0	48
SW620	Colon Cancer	39.7	48
MDA-MB-231	Breast Cancer	160	72
MCF-7	Breast Cancer	300	72
SH-SY5Y	Neuroblastoma	70-150 μg/mL	24-48
N18TG2	Neuroblastoma	70-150 μg/mL	24-48

Data compiled from multiple sources.[8][10][11]


Antioxidant Activity

Ginnalin A is a potent antioxidant, exhibiting strong radical scavenging activity.[4] Its antioxidant capacity has been demonstrated in various assays, including the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.[4]

Nrf2 Signaling Pathway Activation

Ginnalin A has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular antioxidant defense system.[2][12] Pre-treatment with **Ginnalin A** leads to the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), and its subsequent translocation into the nucleus.[12] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of

target genes, leading to the upregulation of antioxidant enzymes such as NAD(P)H quinone oxidoreductase-1 (NQO1) and heme oxygenase-1 (HO-1).[2][12][13]

[Click to download full resolution via product page](#)

Figure 2: Activation of the Nrf2 signaling pathway by **Ginnalin A**.

Conclusion and Future Directions

Ginnalin A stands out as a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its discovery, isolation, and biological activities, with a focus on providing practical information for researchers. The detailed experimental protocols, tabulated quantitative data, and visual representations of key pathways are intended to serve as a solid foundation for future studies.

Further research is warranted to explore the full spectrum of **Ginnalin A**'s bioactivities, optimize its extraction and synthesis, and evaluate its efficacy and safety in preclinical and clinical settings. The information compiled in this technical guide will hopefully accelerate these efforts and contribute to the development of new therapeutic agents based on this remarkable phytochemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ginnalin A and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. The Chemical Structure of Aceritannin (Acertannin). I. Determination of the Location of Two Galloyl Groups in Aceritannin [jstage.jst.go.jp]
- 4. Ginnalin A and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Buy Ginnalin A [smolecule.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Ginnalin A from Kujin tea (*Acer tataricum* subsp. *ginnala*) exhibits a colorectal cancer chemoprevention effect via activation of the Nrf2/HO-1 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. Acer tataricum subsp. ginnala Inhibits Skin Photoaging via Regulating MAPK/AP-1, NF- κ B, and TGF β /Smad Signaling in UVB-Irradiated Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative Activity of Ginnalin A Isolated from Acer ginnala Maxim. against Neuroblastoma Cells - KIM IL SUNG UNIVERSITY [ryongnamsan.edu.kp]
- 11. mdpi.com [mdpi.com]
- 12. explorationpub.com [explorationpub.com]
- 13. Ginnalin A Binds to the Subpockets of Keap1 Kelch Domain To Activate the Nrf2-Regulated Antioxidant Defense System in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Isolation of Ginnalin A: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230852#discovery-and-isolation-of-ginnalin-a-from-acer-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com